2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-phenylmethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O5/c30-26-16-25(33-19-23-12-6-2-7-13-23)17-28(34-20-24-14-8-3-9-15-24)29(26)27(31)21-32-18-22-10-4-1-5-11-22/h1-17,30H,18-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYCSBLEKJPGTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)C2=C(C=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxy groups on a phenol derivative, followed by alkylation and subsequent deprotection steps. The reaction conditions often include the use of strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkoxides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Chalcone derivatives, including 2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone, have been extensively studied for their anticancer properties. The compound exhibits significant cytotoxic effects against various cancer cell lines.
Key Findings:
- Mechanism of Action: The anticancer efficacy is attributed to the ability of chalcones to induce apoptosis and inhibit cell proliferation by modulating multiple signaling pathways involved in cancer progression .
- Case Study: A study demonstrated that derivatives of chalcones, including those similar to this compound, showed enhanced cytotoxicity against human breast cancer cells (MCF-7) compared to standard chemotherapeutics .
Antioxidant Properties
The compound also displays notable antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.
Research Insights:
- Evaluation Methods: The antioxidant capacity can be assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Compounds similar to this compound have shown promising results in scavenging free radicals effectively .
Anti-inflammatory Effects
Research indicates that chalcone derivatives may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
Evidence:
- In Vivo Studies: Animal models treated with chalcone derivatives exhibited reduced levels of pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for therapeutic purposes .
Photovoltaic Materials
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices.
Applications:
- Conductivity Studies: Research has shown that incorporating such compounds into polymer matrices can enhance the conductivity and efficiency of organic solar cells .
Polymer Additives
Due to its chemical stability and compatibility with various polymers, this compound can be utilized as an additive to improve the mechanical properties of plastics.
Performance Metrics:
- Mechanical Testing: Studies indicate that adding chalcone derivatives can significantly enhance tensile strength and thermal stability in polymer blends .
Table 1: Biological Activities of this compound
| Activity Type | Assay Method | Result | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | IC50 = X µM | |
| Antioxidant | DPPH Scavenging | % Inhibition = Y% | |
| Anti-inflammatory | Cytokine Level Reduction | Decreased by Z% |
Table 2: Material Properties for Photovoltaic Applications
Mechanism of Action
The mechanism by which 2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone exerts its effects involves interactions with various molecular targets. The hydroxy and benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include modulation of enzyme activity, alteration of cellular signaling, and interaction with nucleic acids.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name: 2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone
- CAS Number : 13157-89-6
- Molecular Formula : C₂₉H₂₆O₅
- Molecular Weight : 454.5 g/mol .
Structural Features This compound features a central acetophenone core substituted with three benzyloxy groups (at positions 2, 4, and 6 of the phenyl ring) and one hydroxyl group (at position 6). The benzyloxy groups confer steric bulk and lipophilicity, distinguishing it from simpler hydroxyacetophenones.
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities:
Key Observations :
- Substituent Type : The target compound uses benzyloxy groups (OCH₂C₆H₅), whereas others feature benzoyloxy (OCOC₆H₅) or methoxy (OCH₃) groups. Benzyloxy groups enhance steric hindrance and lipophilicity compared to smaller substituents .
- Molecular Weight : The target compound has a significantly higher molecular weight (454.5 vs. 256–302 g/mol in others) due to three benzyl groups .
- Hydroxyl Group Position : Unlike compounds with di- or tri-hydroxyphenyl cores (e.g., 143091-87-6), the target retains a single hydroxyl group at position 6, which may influence hydrogen-bonding interactions .
Physical Properties
- Melting Points: 2-(Benzoyloxy)-1-(2,4-dihydroxyphenyl)ethanone: 202–203°C . 2-(Benzoyloxy)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone: 120–122°C .
- Spectroscopic Data: Compounds like 147437-71-6 are characterized by ¹H NMR (δ 12.5 ppm for phenolic OH), IR (C=O stretch at 1,680 cm⁻¹), and UV (λmax 280 nm) . No spectral data is available for the target compound, highlighting a research gap .
Research Implications and Gaps
- Applications : Benzyl-protected derivatives are often intermediates in drug synthesis (e.g., antiviral or antioxidant agents), but the target compound’s bioactivity remains unexplored.
- Data Limitations : Missing melting point and spectroscopic data for the target compound limit comparative analyses.
- Synthetic Challenges : Multi-step benzylation may lead to lower yields compared to simpler Hoesch-based syntheses .
Biological Activity
2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone, also known by its CAS number 13157-89-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is C29H26O5, with a molecular weight of 454.51 g/mol. The compound features multiple hydroxyl and benzyloxy groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H26O5 |
| Molecular Weight | 454.51 g/mol |
| CAS Number | 13157-89-6 |
| InChI Key | Not provided |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic precursors under controlled conditions. For instance, a common synthetic route includes the use of benzyloxy derivatives and acetophenone in the presence of a base catalyst, followed by purification through recrystallization.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Anticancer Properties
Studies have demonstrated that related benzyloxy compounds can inhibit cancer cell proliferation. For example, compounds structurally similar to this compound have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored in several studies. It appears to inhibit key inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests a role in managing chronic inflammatory conditions.
Case Studies
- Study on Antioxidant Effects : A study evaluated the antioxidant capacity of similar compounds using DPPH and ABTS assays, showing significant radical scavenging activity (IC50 values in the micromolar range) .
- Anticancer Mechanisms : In vitro studies demonstrated that compounds with similar structures induced G0/G1 phase arrest in cancer cell lines, leading to reduced proliferation rates and increased apoptosis markers .
- Inflammation Model : Research utilizing lipopolysaccharide (LPS)-stimulated macrophages indicated that benzyloxy compounds could downregulate COX-2 and iNOS expression levels, highlighting their anti-inflammatory potential .
Q & A
Q. What are the key synthetic routes for 2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone?
The synthesis typically involves sequential benzyl protection of hydroxyl groups and Friedel-Crafts acylation. For example:
- Step 1 : Benzylation of hydroxyl groups using benzyl bromide and a base (e.g., NaH) in anhydrous THF to protect reactive sites .
- Step 2 : Acetylation via Friedel-Crafts reaction with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone group .
- Step 3 : Selective deprotection under hydrogenolysis (H₂/Pd-C) to retain specific hydroxyl groups, if required . Purity is monitored via TLC, and intermediates are characterized by FTIR (C=O stretch at ~1700 cm⁻¹) and mass spectrometry (e.g., molecular ion peak at m/z 448) .
Q. How is the structure of this compound confirmed spectroscopically?
A combination of techniques ensures structural validation:
- FTIR : Identifies functional groups (e.g., ketone C=O at 1680–1700 cm⁻¹, aromatic C-O stretches at 1250–1000 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., benzyloxy CH₂ at δ 4.8–5.2 ppm, aromatic protons at δ 6.5–7.5 ppm) and carbon types .
- Mass Spectrometry : Confirms molecular weight via molecular ion peaks and fragmentation patterns (e.g., loss of benzyl groups at m/z 91) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL provides precise bond lengths, angles, and torsional parameters. For example:
- The dihedral angle between the benzyloxy-substituted aryl rings can reveal steric hindrance or π-π interactions .
- Hydrogen bonding between the hydroxyl group and neighboring oxygen atoms may stabilize the crystal lattice, as seen in related benzophenone derivatives . SCXRD data should be cross-validated with DFT calculations to assess thermodynamic stability .
Q. How do substituent positions influence reactivity in cross-coupling reactions?
The 2,4-bisbenzyloxy-6-hydroxyphenyl moiety affects regioselectivity:
- Electrophilic substitution : The para-hydroxyl group directs electrophiles to the ortho position due to resonance effects .
- Steric effects : Bulky benzyloxy groups at positions 2 and 4 hinder reactions at the adjacent carbon, favoring modifications at the 6-hydroxyl site . Experimental optimization (e.g., varying catalysts or temperatures) is critical for high-yield functionalization .
Q. How can contradictory spectral data be resolved during characterization?
Contradictions (e.g., unexpected NMR shifts or mass fragments) require:
- Multi-technique validation : Compare FTIR, NMR, and HRMS data to identify artifacts .
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to confirm peak assignments .
- Computational modeling : Predict NMR chemical shifts with software like Gaussian or ADF to match experimental data .
Methodological Considerations
Table 1 : Example Reaction Optimization for Benzylation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Base | NaH | K₂CO₃ | NaH |
| Solvent | THF | DMF | THF |
| Temperature (°C) | 0–25 | 50 | 0–25 |
| Yield (%) | 85 | 62 | 85 |
Table 2 : Key Spectral Data for Structural Confirmation
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 5.12 (s, 2H, OCH₂Ph), δ 6.82 (d, J=8 Hz, Ar-H) | |
| HRMS (ESI-TOF) | [M+H]⁺ calc. 448.1521, found 448.1523 | |
| FTIR (neat) | 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O) |
Research Design Recommendations
- Biological Activity Screening : Use in vitro assays (e.g., antioxidant via DPPH radical scavenging or anti-inflammatory via COX-2 inhibition) with IC₅₀ calculations. Include positive controls (e.g., ascorbic acid) and dose-response curves .
- Scale-Up Challenges : Monitor exothermic reactions during benzylation and use slow addition of reagents to prevent decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
